molecular formula C13H22N4 B8561630 6-(4-Isobutylpiperazin-1-yl)pyridin-3-amine

6-(4-Isobutylpiperazin-1-yl)pyridin-3-amine

Cat. No. B8561630
M. Wt: 234.34 g/mol
InChI Key: XYSVECJYGJYIBV-UHFFFAOYSA-N
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Patent
US07528135B2

Procedure details

A mixture of 2.48 g 1-isobutyl-4-(5-nitro-pyridin-2-yl)-piperazine (intermediate 7) and 0.8 g Pd/C (10%) in 30 ml methanol was treated with 1 bar hydrogen at room temperature for 2 h. After filtration the mixture was evaporated to dryness to yield 2.09 g (95%) of the title compound as colorless solid. (m/e): 235.0 (MH+; 100%).
Name
1-isobutyl-4-(5-nitro-pyridin-2-yl)-piperazine
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
intermediate 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[CH2:10][CH2:9][N:8]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][N:12]=2)[CH2:7][CH2:6]1)[CH:2]([CH3:4])[CH3:3].[H][H]>CO.[Pd]>[CH2:1]([N:5]1[CH2:10][CH2:9][N:8]([C:11]2[N:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)[CH2:7][CH2:6]1)[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
1-isobutyl-4-(5-nitro-pyridin-2-yl)-piperazine
Quantity
2.48 g
Type
reactant
Smiles
C(C(C)C)N1CCN(CC1)C1=NC=C(C=C1)[N+](=O)[O-]
Name
intermediate 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)N1CCN(CC1)C1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration the mixture
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)N1CCN(CC1)C1=CC=C(C=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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